1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene: is an organic compound with the molecular formula C9H8Br2F2O2 . It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and ethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2-difluoromethoxy-4-ethoxybenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Methoxylation: The intermediate product is then subjected to methoxylation using methanol (CH3OH) and a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the 2 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and methoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated or defluorinated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, resulting in various biological effects.
Comparison with Similar Compounds
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene can be compared with other similar compounds, such as:
1,5-Dibromo-2-methoxy-4-ethoxybenzene: This compound lacks the fluorine atoms present in this compound, resulting in different reactivity and properties.
1,5-Dibromo-2-difluoromethoxybenzene: This compound lacks the ethoxy group, which can affect its solubility and reactivity.
1,5-Dibromo-2-difluoromethoxy-4-methoxybenzene: This compound has a methoxy group instead of an ethoxy group, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, methoxy, and ethoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8Br2F2O2 |
---|---|
Molecular Weight |
345.96 g/mol |
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C9H8Br2F2O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3 |
InChI Key |
ZSLJNPSSALAKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Br)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.